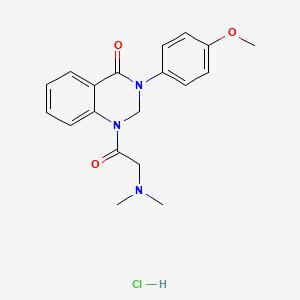

4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride

Beschreibung

BenchChem offers high-quality 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

20887-29-0 |

|---|---|

Molekularformel |

C19H22ClN3O3 |

Molekulargewicht |

375.8 g/mol |

IUPAC-Name |

1-[2-(dimethylamino)acetyl]-3-(4-methoxyphenyl)-2H-quinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C19H21N3O3.ClH/c1-20(2)12-18(23)22-13-21(14-8-10-15(25-3)11-9-14)19(24)16-6-4-5-7-17(16)22;/h4-11H,12-13H2,1-3H3;1H |

InChI-Schlüssel |

SACGUEKSGPQRSJ-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC.Cl |

Herkunft des Produkts |

United States |

Biologische Aktivität

4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride is a synthetic compound belonging to the quinazolinone class, which is characterized by a bicyclic structure. This compound has gained attention due to its diverse biological activities and potential therapeutic applications. The unique substitution pattern in its structure contributes to its pharmacological properties, making it a candidate for further research in medicinal chemistry.

- Molecular Formula : C19H21N3O3

- Molecular Weight : Approximately 380.3 g/mol

- Structural Features : The compound features a dimethylaminoacetyl group and a p-methoxyphenyl substituent, enhancing its solubility and biological activity.

Biological Activities

The biological activities of 4(1H)-quinazolinone derivatives are extensive and include:

- Antitumor Activity : Numerous studies have demonstrated the anticancer potential of quinazolinone derivatives. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The IC50 values for some derivatives indicate effective dose-dependent inhibition of cell growth .

- Antimicrobial Activity : Quinazolinones exhibit antibacterial and antifungal properties. Research indicates that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The antimicrobial efficacy varies among different structural analogs .

- Anti-inflammatory Effects : Quinazolinone compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to their anti-inflammatory effects. This activity is crucial in the context of diseases characterized by chronic inflammation .

Case Studies and Experimental Data

-

Anticancer Screening :

- A study evaluated several quinazolinone derivatives for their cytotoxic activity against multiple cancer cell lines. Compounds showed IC50 values ranging from 10 µM to 12 µM against PC3 and MCF-7 cells, indicating promising anticancer potential .

- Another study synthesized eight novel quinazolinone-sulphonamide derivatives that exhibited significant cytotoxicity against various cancerous cells while maintaining safety profiles on non-cancerous cells .

- Antimicrobial Testing :

- Anti-inflammatory Mechanisms :

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of various quinazolinone derivatives compared to 4(1H)-quinazolinone:

| Compound Name | Antitumor Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 4(1H)-Quinazolinone | Significant against MCF-7, PC3 | Moderate against Gram-positive bacteria | Effective cytokine inhibition |

| Novel Derivative A | High IC50 < 10 µM | Strong against E. coli | Moderate inhibition of TNF-α |

| Novel Derivative B | Moderate IC50 ~20 µM | Weak against fungi | High inhibition of IL-6 |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has highlighted the antimicrobial properties of quinazolinone derivatives. Specifically, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus. The structure-activity relationship studies indicate that modifications on the quinazolinone core can enhance antibacterial potency. For instance, the introduction of different substituents can significantly affect the binding affinity to penicillin-binding proteins, leading to improved antibacterial activity .

Anticancer Properties

Quinazolinone derivatives have been explored for their anticancer potential. Studies suggest that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. The compound's ability to interact with DNA and influence cell cycle regulation has been documented in several case studies .

Central Nervous System Effects

The dimethylaminoacetyl moiety suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways, which may lead to anxiolytic or antidepressant effects. Preliminary studies indicate that these compounds could be beneficial in treating mood disorders .

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinone derivatives are also noteworthy. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of quinazolinone derivatives demonstrated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The researchers synthesized various analogs and tested their efficacy using minimum inhibitory concentration (MIC) assays. Results showed that certain modifications led to enhanced antibacterial properties compared to standard antibiotics.

Case Study 2: Anticancer Mechanisms

In vitro studies on human cancer cell lines revealed that specific quinazolinone derivatives induced cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. These findings were corroborated by in vivo studies using mouse models of cancer, where treated groups showed reduced tumor growth compared to controls.

Case Study 3: Neuropharmacological Effects

A pharmacological assessment of a quinazolinone derivative indicated its potential as an anxiolytic agent in animal models. Behavioral tests demonstrated reduced anxiety-like behaviors following treatment, suggesting modulation of the GABAergic system. Further investigations into receptor binding profiles are ongoing to elucidate the underlying mechanisms.

Analyse Chemischer Reaktionen

Table 1: Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclocondensation | Anthranilamide + Aldehyde, DMSO, 100°C | 72% | |

| N-Acylation | Dimethylaminoacetyl chloride, K₂CO₃, DMF | 60–65% |

Hydrolysis and Stability

The dimethylaminoacetyl side chain is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the amide bond generates dimethylglycine and regenerates the parent quinazolinone .

-

Basic Hydrolysis : Forms a carboxylate intermediate, which may decarboxylate under prolonged heating .

Table 2: Hydrolysis Conditions

| Condition | Products | Notes |

|---|---|---|

| 1M HCl, reflux, 2h | 3-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one + Dimethylglycine | Complete cleavage |

| 0.5M NaOH, 80°C, 4h | Carboxylate intermediate | Partial decarboxylation |

Alkylation and Quaternary Ammonium Formation

The dimethylamino group undergoes quaternization with alkyl halides (e.g., methyl iodide), forming a water-soluble quaternary ammonium salt . This enhances bioavailability but reduces CNS penetration due to increased polarity.

Electrophilic Substitution

The p-methoxyphenyl ring participates in electrophilic substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy .

-

Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group, forming a phenolic derivative .

Metal Chelation

The quinazolinone core and phenolic oxygen (post-demethylation) exhibit metal-chelating properties , particularly with Fe²⁺ and Cu²⁺, as demonstrated by UV-Vis spectroscopy . This property is critical in antioxidant applications.

Table 3: Metal Chelation Efficiency

| Metal Ion | Binding Constant (Log K) | Application |

|---|---|---|

| Fe²⁺ | 4.8 ± 0.2 | Antioxidant pathways |

| Cu²⁺ | 5.1 ± 0.3 | Catalytic inhibition |

Oxidative Reactions

The dihydroquinazolinone system can undergo oxidative dehydrogenation using DDQ (dichlorodicyanoquinone) to form a fully aromatic quinazolinone derivative, altering its electronic properties .

Key Research Findings

Vorbereitungsmethoden

General Synthetic Strategies for Quinazolinone Derivatives

The quinazolinone core is typically constructed via condensation and cyclization reactions involving anthranilamide or isatoic anhydride derivatives with aldehydes, ketones, or amines. The following summarizes the core approaches:

Condensation of Anthranilamide with Aldehydes or Ketones:

This is the most common route to 2,3-dihydroquinazolin-4(1H)-ones, involving direct condensation under acidic or catalytic conditions to form the quinazolinone ring system.- Example: Anthranilamide reacts with substituted aromatic aldehydes in the presence of catalysts such as tin(II) chloride or under solvent-free conditions with acid catalysis to yield 2,3-dihydroquinazolin-4(1H)-one derivatives in good to excellent yields (up to 99%).

- Reaction conditions often include reflux in ethanol or aqueous media at moderate temperatures (~70°C) with catalyst loading around 10 mol%.

Use of Isatoic Anhydride with Amines:

Isatoic anhydride reacts with amines (e.g., glycine methyl ester hydrochloride) to form aminobenzamides, which upon cyclocondensation with orthoformates or aldehydes yield quinazolinones. This method can be adapted for introducing specific substituents at the 2- and 3-positions.Cyclocondensation and Dehydrogenation:

After initial cyclization, hydrogenation or oxidation steps may be employed to adjust the oxidation state of the quinazolinone ring, producing 2,3-dihydro or fully aromatic quinazolinones.

Representative Table of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation of anthranilamide with p-methoxybenzaldehyde | Anthranilamide + p-methoxybenzaldehyde, acid catalyst (HCl, SnCl2), reflux in ethanol or aqueous media, ~70°C, 1–6 h | 80–99 | Catalyst choice affects yield and purity |

| Acylation with dimethylaminoacetyl chloride | Intermediate quinazolinone + dimethylaminoacetyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | 60–85 | Requires inert atmosphere, moisture exclusion |

| Hydrochloride salt formation | Treatment with HCl in suitable solvent (e.g., ethanol) | Quantitative | Enhances compound stability and solubility |

Advanced Synthetic Techniques and Green Chemistry Approaches

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully applied to accelerate the condensation reactions forming 2,3-dihydroquinazolin-4(1H)-ones, reducing reaction times from hours to minutes with high yields and purity.Aqueous and Solvent-Free Protocols:

Recent advances demonstrate the feasibility of catalyst-mediated synthesis in aqueous media or under solvent-free conditions, using recyclable catalysts to promote sustainability and reduce environmental impact.Metal-Free and Mild Conditions:

Some protocols utilize metal-free catalysts or mild acid catalysis to avoid harsh reagents, improving the functional group tolerance and simplifying purification.

Summary of Research Results and Yields

- Yields for quinazolinone core formation via condensation typically range from moderate (50–70%) to excellent (up to 99%), depending on substrate and catalyst.

- Functionalization steps such as acylation with dimethylaminoacetyl groups generally yield 60–85%, influenced by reaction conditions and reagent purity.

- Hydrochloride salt formation is generally quantitative and straightforward.

Q & A

Q. What are the optimal synthetic routes for preparing 4(1H)-quinazolinone derivatives, including the target compound?

The compound can be synthesized via a phosphorus pentoxide (P₂O₅)-mediated reaction using methyl 2-acylaminobenzoate, amine hydrochlorides, and N,N-dimethylcyclohexylamine. Key steps include heating at 180°C for 45 minutes, followed by alkaline extraction and recrystallization . Yield optimization (e.g., 88% for a structurally similar derivative) requires stoichiometric control of P₂O₅ (0.21 mol) and amine hydrochloride (0.2 mol). Post-synthesis purification involves distillation of excess amine and recrystallization from ethanol .

Q. How can structural confirmation of the synthesized compound be achieved using spectroscopic methods?

- ¹H NMR : Key signals include aromatic protons (δ 7.27–8.3 ppm for quinazolinone ring), alkyl chains (e.g., δ 0.88 ppm for methyl groups), and methoxy substituents (δ 3.59–4.10 ppm) .

- IR : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and hydrogen-bonded NH/OH peaks near 3200–3447 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 297 for related derivatives) and fragmentation patterns validate the molecular formula .

Q. What methods are recommended for assessing the compound’s in vitro anti-inflammatory activity?

Use COX-2 enzyme inhibition assays via molecular docking (e.g., AutoDock Vina) to predict binding affinity. For experimental validation, employ carrageenan-induced rat paw edema models, comparing inhibition rates (%) against standard NSAIDs like indomethacin .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Compare experimental data with literature values for structurally analogous quinazolinones . For ambiguous signals, use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. If discrepancies persist, recrystallize the compound or verify reaction conditions (e.g., purity of P₂O₅, reaction time) .

Advanced Research Questions

Q. How do substitutions at the 3-(p-methoxyphenyl) and 1-(dimethylaminoacetyl) positions influence biological activity?

Structure-activity relationship (SAR) studies indicate:

- 3-(p-methoxyphenyl) : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity.

- 1-(Dimethylaminoacetyl) : Introduces basicity, potentially improving solubility and receptor binding. Compare derivatives in (e.g., bromophenyl or morpholinyl variants) to isolate substituent effects .

Q. What computational strategies are suitable for predicting the compound’s pharmacokinetic properties?

Q. How can synthetic byproducts (e.g., 4-quinazolinamines) be minimized during preparation?

Byproduct formation (e.g., 4k in ) is pH-dependent. Adjust the reaction’s alkaline phase to pH 8–9 and optimize extraction with CH₂Cl₂ to isolate the target quinazolinone . For scale-up, replace N,N-dimethylcyclohexylamine with less volatile bases to improve reproducibility .

Q. What experimental and theoretical approaches address contradictions in reported biological activities of quinazolinones?

- Meta-analysis : Compare IC₅₀ values across studies (e.g., anti-inflammatory vs. antimicrobial assays) to identify assay-specific trends .

- Dose-response studies : Validate activity thresholds using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Methodological Considerations

Q. How to design a stability study for the hydrochloride salt under varying storage conditions?

- Thermal stability : Use TGA/DSC to determine decomposition temperatures (e.g., 208–212°C for similar hydrochlorides) .

- Hygroscopicity : Store samples in desiccators with silica gel and monitor mass changes over 30 days.

- Photostability : Expose to UV light (320–400 nm) and analyze degradation via HPLC .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Flow chemistry : Reduces exothermic risks during P₂O₅-mediated reactions.

- Catalytic optimization : Replace P₂O₅ with recyclable acid catalysts (e.g., zeolites) to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.